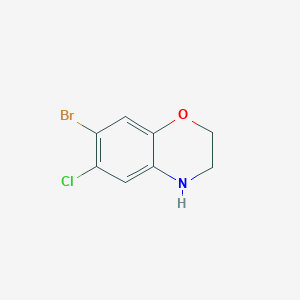

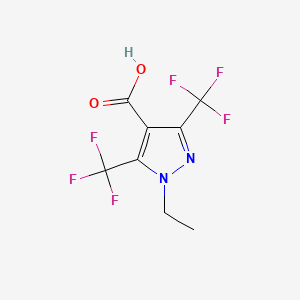

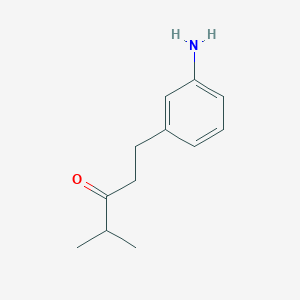

![molecular formula C14H18N2O3 B1377921 Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate CAS No. 1314806-92-2](/img/structure/B1377921.png)

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Descripción general

Descripción

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 1314806-92-2 . It has a molecular weight of 262.31 and its IUPAC name is benzyl (1S)-2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 . This code provides a specific description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Kinetics and Reaction Mechanisms

Steric factors influence the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, affecting its reaction rate and mechanism. This compound undergoes a homogeneous, unimolecular process that obeys a first-order rate law, leading to products like ethylene, carbon monoxide, and the corresponding secondary amine. The presence of phenyl and bulky groups at the nitrogen atom of the ethylcarbamate reduces the rate of elimination, indicating a semipolar six-membered cyclic transition mechanism (Marniev Luiggi et al., 2002).

Synthetic Applications

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate and related compounds are useful in synthetic chemistry for creating novel structures and investigating reaction mechanisms. For example, the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrates the compound's versatility in generating oxygenated cyclohexylamino building blocks (E. Gómez-Sánchez & J. Marco-Contelles, 2005).

Enzyme Inhibition Studies

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate analogs have been evaluated for their inhibitory activity against enzymes like acetyl- and butyrylcholinesterase (AChE/BChE), providing insights into potential therapeutic applications. For instance, a set of novel, silicon-based carbamate derivatives showed promising in vitro inhibition profiles against AChE/BChE, with some compounds displaying comparable or superior activities to marketed drugs (A. Bąk et al., 2019).

Catalysis Research

The compound's utility extends to catalysis, where it participates in reactions such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This showcases its role in forming complex structures with high efficiency and selectivity, contributing to the development of new synthetic methodologies (Zhibin Zhang et al., 2006).

Molecular Modeling and Synthesis

Molecular modeling and synthesis studies of ethyl benzyl carbamates as potential ixodicides illustrate the compound's significance in designing molecules with biological activities. These studies use theoretical methods to predict vibrational frequencies, aiding in the synthesis of new carbamates with potential chemical control against ticks (V. Hugo et al., 2019).

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJKRMPYWLVJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

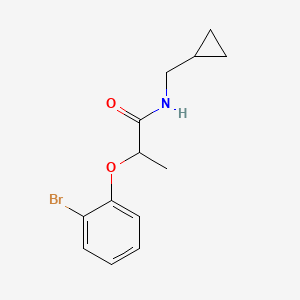

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)

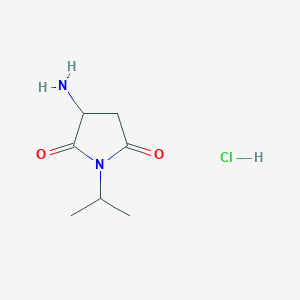

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)

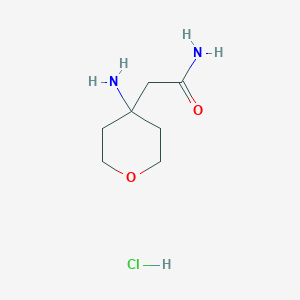

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)